Nigrocin-2SCa
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GILSGILGAGKSLVCGLSGLC |
Origin of Product |
United States |
Discovery and Natural Product Bio Sourcing of Nigrocin 2sca
Historical Context of Antimicrobial Peptide Isolation from Odorrana Species
The study of antimicrobial peptides (AMPs) from amphibian skin is a significant field in the search for novel therapeutic agents. bohrium.com Frogs of the Ranidae family, in particular, have proven to be a rich source of these peptides. scielo.org.za The genus Odorrana, known as odorous frogs, has been a particular focus of research, yielding a diverse array of AMPs with broad-spectrum activity against bacteria and fungi. scielo.org.zaresearchgate.net The skin of these amphibians is directly exposed to various environments and contains specialized granular glands that produce and release a complex mixture of bioactive substances when the animal is stressed or injured. bohrium.comnih.gov This chemical arsenal (B13267) serves as a crucial component of the innate immune system, protecting the frog's permeable skin from microbial invasion. researchgate.netimrpress.com
Historically, the investigation into ranid frogs has led to the identification of over 160 distinct antimicrobial peptides from more than 20 species. scielo.org.za Studies on species such as Odorrana grahami, Odorrana ishikawae, and others have consistently revealed novel peptides. scielo.org.zaresearchgate.netnih.gov These peptides often belong to established families like the brevinins, esculentins, palustrins, and nigrocins. nih.gov The discovery of numerous AMPs from a single species like Odorrana grahami highlighted the skin of these frogs as a hostile environment for microorganisms and a promising source for biodiscovery. researchgate.net The peptide Nigrocin-2SCa is a homologue within the nigrocin-2 (B1578548) family, a group of peptides widely found in the skin secretions of Asian ranid frogs of the Odorrana group. researchgate.netnih.gov
Methodologies for Extracting this compound from Skin Secretions
The isolation of this compound and other related peptides from amphibian skin involves a multi-step process that begins with the collection of skin secretions. These secretions, stored in granular glands, can be obtained through non-lethal methods such as mild electrical stimulation or chemical irritation, which prompts the release of the glandular contents onto the skin's surface. researchgate.netresearchgate.net
Once the crude secretion is collected, it undergoes purification to isolate the individual peptide components. A primary technique used for this is reversed-phase high-performance liquid chromatography (RP-HPLC). bohrium.comresearchgate.net This method separates the complex mixture into various fractions based on the hydrophobicity of the molecules.
Following purification, the primary structure of the isolated peptides is determined. A powerful and integrated approach combines 'shotgun' cloning of the cDNAs encoding the peptide precursors with tandem mass spectrometry (MS/MS). nih.gov This strategy was successfully used to elucidate the primary structures of nigrocin-2 homologues, including this compound, from the skin secretions of Odorrana schmackeri. researchgate.netnih.gov The process involves:
Molecular Cloning : The discovery that the granular gland transcriptome is present in the skin secretions allows for the use of polymerase chain reaction (PCR) to clone the cDNAs that encode the peptide precursors. nih.gov
Sequence Deduction : From the cloned cDNA, the amino acid sequence of the precursor protein is deduced. This reveals a conserved structure, including a signal peptide, an acidic spacer region, and the final bioactive peptide sequence. nih.gov
Mass Spectrometry Confirmation : The predicted structure of the mature peptide is then confirmed using techniques like Ultra-Performance Liquid Chromatography coupled with tandem MS/MS (UPLC/MS/MS) sequencing of the naturally occurring peptide. researchgate.netnih.gov
This integrated peptidomic and genomic approach allows for the rapid and accurate characterization of novel peptides from the complex libraries found in amphibian skin. researchgate.netnih.gov
Biological Origin and Biosynthetic Pathways of this compound in Amphibian Granular Glands
This compound is a natural product originating from the defensive skin secretions of the amphibian Odorrana schmackeri. researchgate.netresearchgate.net These secretions are synthesized and stored in specialized dermal structures known as granular glands. imrpress.comnih.gov When the frog experiences stress or a predator attack, it releases a viscous secretion containing a high concentration of bioactive molecules, including a wide array of peptides. bohrium.comresearchgate.net
The biosynthesis of this compound, like other amphibian antimicrobial peptides, occurs via a precursor protein. nih.govlongdom.org Molecular cloning studies have revealed that these precursor proteins have a highly conserved architecture, which consists of several distinct domains: nih.govnih.gov
A signal peptide sequence at the N-terminus, which directs the precursor to the secretory pathway within the granular gland. nih.govlongdom.org
An N-terminal acidic spacer domain. nih.gov
A dibasic Lys-Arg (KR) processing site, which is a recognition site for proteolytic enzymes. nih.gov
The functional antimicrobial peptide sequence located at the C-terminus of the precursor. nih.gov
The mature, active this compound peptide is liberated from its inactive precursor form through post-translational modification. This involves proteolytic cleavage at the specific Lys-Arg site, which releases the C-terminal peptide. nih.govlongdom.org This entire process ensures that the potent peptide is safely stored in an inactive state until it is needed for defense. longdom.org The amino acid sequence for this compound has been identified as GILSGILGAGKSLVCGLSGLC. researchgate.net
Research Findings: Nigrocin-2 Homologues
The table below details this compound and other related nigrocin-2 peptides identified from various Odorrana species.
| Peptide Name | Amino Acid Sequence | Frog Species of Origin |
| This compound | GILSGILGAGKSLVCGLSGLC | Odorrana schmackeri |
| Nigrocin-2SCb | GILSGVLGMGKKIVCGLSGLC | Odorrana schmackeri |
| Nigrocin-2SCc | GILSNVLGMGKKIVCGLSGLC | Odorrana schmackeri |
| Nigrocin-2LVa | GLLSKVLGVGKKVLCGVSGLC | Odorrana livida |
| Nigrocin-2LVb | GLLSKVLGVGKKVLCGVSGLC | Odorrana livida |
| Nigrocin-2GRa | GLLSGILGAGKHIVCGLSGLC | Odorrana grahami |
| Nigrocin-2GRb | GLFGKILGVGKKVLCGLSGMC | Odorrana grahami |
| Nigrocin-2GRc | GLLSGILGAGKNIVCGLSGLC | Odorrana grahami |
| Nigrocin-2VB | SILSGNFGVGKKIVCGLSGLC | Odorrana versabilis |
| Nigrocin-2HJ | GLLSKVLGVGKKVLCGVSGLC | Odorrana hejiangensis |
| Data sourced from multiple studies. researchgate.netresearchgate.netresearchgate.net |
Structural Characterization and Homology of Nigrocin 2sca
Primary Sequence Analysis of Nigrocin-2SCa
The primary structure, or amino acid sequence, is the fundamental determinant of a protein's three-dimensional shape and, consequently, its function. creative-proteomics.com
Amino Acid Composition and Sequence Motifs
Sequence motif analysis reveals patterns of amino acids that may have functional or structural significance. oregonstate.education While specific named motifs are not prominently documented for this compound itself, the arrangement of hydrophobic and hydrophilic residues is a critical implicit motif. This amphipathic character is a hallmark of many membrane-active peptides. vulcanchem.com
Table 1: Amino Acid Sequence of this compound and Related Peptides
| Peptide Name | Amino Acid Sequence |
|---|---|
| This compound | GILSGILGAGKSLVCGLSGLC |
| Nigrocin-2SCb | GILSGVLGMGKKIVCGLSGLC |
| Nigrocin-2SCc | GILSNVLGMGKKIVCGLSGLC |
| Nigrocin-2GRa | GLLSGILGAGKHIVCGLSGLC |
| Nigrocin-2GRb | GLFGKILGVGKKVLCGLSGMC |
Source: researchgate.netresearchgate.net
Identification of Conserved Cysteine Residues and Disulfide Bonding Patterns
A defining characteristic of the nigrocin family, including this compound, is the presence of two conserved cysteine (C) residues located towards the C-terminal end of the peptide. longdom.org In this compound, these are found at positions 15 and 21. researchgate.netvulcanchem.com These cysteine residues are crucial for forming a disulfide bond, a covalent linkage that creates a loop in the peptide structure. researchgate.netlifetein.com.cn This intramolecular bridge, often referred to as a "Rana box" in peptides from Ranidae frogs, is vital for maintaining the peptide's conformational stability and, by extension, its biological activity. longdom.orgnih.gov The disulfide bond in a related peptide, Nigrocin-2ISb, is confirmed to be between positions 60 and 66 of the precursor protein, which correspond to the C-terminal cysteines of the mature peptide. uniprot.org
Conformational Studies of this compound in Diverse Environments
The three-dimensional structure of this compound is not static but rather adapts to its surrounding environment, a key aspect of its mechanism of action.
Analysis of α-Helical Propensity in Membrane-Mimicking Environments
In aqueous solutions, many antimicrobial peptides exist in a random coil conformation. However, upon encountering a membrane-like environment, such as that provided by trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they often adopt a more ordered structure. nih.gov Studies on the closely related nigrocin-2 (B1578548) peptide have shown that it predominantly forms an α-helical structure in such membrane-mimicking environments. researchgate.netnih.gov This induced helicity is critical for the peptide's ability to insert into and disrupt the microbial cell membrane. nih.gov The α-helix is a common secondary structure in proteins, characterized by a right-handed coil in which each backbone N-H group hydrogen bonds to the backbone C=O group of the amino acid four residues earlier. wikipedia.orgyoutube.com The propensity of an amino acid to be part of an α-helix can be quantified, with Alanine (B10760859) having a high propensity and Glycine (B1666218) a low one. nih.gov
Structural Dynamics and Flexibility
The flexibility of this compound is integral to its function. The peptide needs to be flexible enough to transition from a disordered state in solution to a structured α-helix upon membrane interaction. The disulfide bond provides a degree of structural constraint, stabilizing the C-terminal region, while the N-terminal portion likely retains significant flexibility, allowing it to probe and interact with the membrane surface. This dynamic nature is a common feature of intrinsically disordered proteins and peptides, which can adopt different conformations to bind to various partners. nih.gov
Comparative Sequence and Structural Homology with Nigrocin Analogues
This compound is part of a larger family of nigrocin peptides isolated from various frog species. researchgate.net Comparing its sequence and structure with these analogues provides insights into conserved features and functional diversification.
This compound shares a high degree of sequence homology with its co-isolated peptides, Nigrocin-2SCb and Nigrocin-2SCc, particularly in the N-terminal and C-terminal regions. researchgate.net The central region, however, shows more variability, which may account for differences in their specific antimicrobial activities. researchgate.net For instance, Nigrocin-2SCb and -2SCc contain two Lysine (B10760008) residues, increasing their cationic charge compared to this compound's single Lysine. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nigrocin-2SCb |
| Nigrocin-2SCc |
| Nigrocin-2GRa |
| Nigrocin-2GRb |
| Glycine |
| Isoleucine |
| Leucine (B10760876) |
| Alanine |
| Lysine |
| Cysteine |
| Trifluoroethanol |
| Sodium dodecyl sulfate |
| Nigrocin-2 |
| Nigrocin-2ISb |
| Nigrocin-1 |
Phylogenetic Relationships within the Nigrocin-2 Subfamily
The nigrocin-2 family of peptides is a distinct group within the larger class of amphibian antimicrobial peptides (AMPs). nih.gov Phylogenetic analyses based on the alignment of amino acid sequences of various AMPs have helped to elucidate the evolutionary relationships between these molecules. researchgate.net
The Nigrocin-2 subfamily is part of the diverse array of AMPs found in ranid frogs, particularly those of the genus Odorrana. nih.gov While some frog AMP families like brevinins are widely distributed, nigrocin-2 peptides appear to be more specific to certain Asian frog species. researchgate.net
Phylogenetic trees constructed from multiple sequence alignments of active amphibian AMPs show the Nigrocin-2 family clustering together, distinct from other families such as Brevinin-1 and Brevinin-2. researchgate.net This suggests a common ancestral gene for the nigrocin-2 peptides, which has undergone duplication and diversification to give rise to the various homologues found in different frog species. mdpi.com The close clustering of nigrocin-2 peptides from different Odorrana species, for example, points to a shared evolutionary history and functional conservation within this genus. researchgate.net
It is noteworthy that while Nigrocin-1 displays significant sequence homology with brevinin-2, Nigrocin-2 has a low degree of homology with other known antimicrobial peptides, highlighting its unique primary structure. nih.gov
Structural Determinants of Differential Activities Across Homologues
The antimicrobial activity of this compound and its homologues is intrinsically linked to their primary and secondary structures. These peptides are characterized by a linear, amphipathic alpha-helical structure which is crucial for their interaction with and disruption of microbial cell membranes. nih.gov Variations in the amino acid sequences among homologues lead to differences in their biological activities, including their antimicrobial potency and spectrum, as well as their hemolytic (red blood cell-lysing) activity. researchgate.net
Nigrocin-2 peptides, including this compound, are typically composed of 21 amino acid residues. researchgate.net A key feature of the nigrocin-2 family is the absence of proline residues, which distinguishes them from some other AMP families. researchgate.net They are also lysine-rich and possess two conserved cysteine residues that form a disulfide bond at the C-terminal end, creating a "Rana box" motif characteristic of many ranid frog AMPs. longdom.orgresearchgate.net
The table below presents this compound and several of its homologues, detailing their amino acid sequences and the species from which they were isolated.
| Peptide Name | Amino Acid Sequence | Species of Origin |
| This compound | GILSGILGAGKS LVCGLSGLC | Odorrana schmackeri |
| Nigrocin-2SCb | GILSGVLGMGKK IVCGLSGLC | Odorrana schmackeri |
| Nigrocin-2SCc | GILSNVLGMGKK IVCGLSGLC | Odorrana schmackeri |
| Nigrocin-2LVa | GLLSGILGAGKH IVCGLSGLC | Odorrana livida |
| Nigrocin-2LVb | GLFGKILGVGKK VLCGLSGMC | Odorrana livida |
| Nigrocin-2VB | GILSGILGAGKS LVCGLSGLC | Odorrana versabilis |
| Nigrocin-2HJ | GLLSGILGAGKH IVCGLSGLC | Odorrana hejiangensis |
| Nigrocin-2GRb | GLFGKILGVGKK VLCGLSGMC | Odorrana grahami |
Data sourced from multiple studies. researchgate.netresearchgate.net
The differential activities observed among these homologues can be attributed to specific amino acid substitutions. For instance, the number and position of positively charged residues, such as lysine (K) and histidine (H), play a critical role in the initial electrostatic interaction with the negatively charged microbial membranes. An increase in the net positive charge can enhance antimicrobial activity. A notable example is Nigrocin-2GRb, which contains three lysine residues and exhibits greater efficacy against microorganisms like E. coli and S. aureus compared to homologues with fewer cationic residues. researchgate.net
The antimicrobial spectrum is also influenced by these structural variations. While many nigrocin-2 peptides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, the potency against specific strains can vary among homologues. researchgate.netnih.gov This highlights the subtle yet significant role of individual amino acid residues in modulating the interaction of these peptides with different types of bacterial membranes.
Synthetic Strategies and Chemical Modifications of Nigrocin 2sca
Advanced Peptide Synthesis Methodologies for Nigrocin-2SCa
The chemical synthesis of peptides as complex as this compound, which has the amino acid sequence GILSGILGAGKSLVCGLSGLC, presents several challenges, including its length and the presence of two cysteine residues which can form disulfide bridges. The choice between solid-phase and solution-phase synthesis depends on the desired scale, purity requirements, and the specific modifications to be introduced.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like this compound due to its efficiency and amenability to automation. morressier.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. frontiersin.orgnih.gov
Optimization of SPPS for this compound would focus on several key areas:
Resin and Linker Selection: A rink amide resin is often used to produce peptides with a C-terminal amide, which can enhance stability and biological activity. nih.gov For peptides with a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin would be appropriate. acs.org
Protecting Group Strategy: The Fmoc (9-fluorenylmethoxycarbonyl) strategy is prevalent in modern SPPS. nih.govnih.gov For the two cysteine residues in this compound, orthogonal protecting groups such as trityl (Trt), acetamidomethyl (Acm), or tert-butylthio (StBu) are crucial to prevent premature disulfide bond formation and to allow for controlled, regioselective disulfide bridging if desired. acs.orgsigmaaldrich.com
Coupling Reagents: Efficient amide bond formation is critical for high yield and purity. A combination of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as N,N-diisopropylethylamine (DIPEA) is commonly employed. peptide.com
Deprotection and Cleavage: The final step involves the removal of side-chain protecting groups and cleavage of the peptide from the resin, typically using a cocktail containing a strong acid like trifluoroacetic acid (TFA) along with scavengers to prevent side reactions. nih.govfrontiersin.org
Table 1: Potential SPPS Optimization Parameters for this compound
| Parameter | Options | Considerations for this compound |
| Resin | Rink Amide, Wang, 2-Chlorotrityl | Choice depends on desired C-terminal functionality (amide vs. acid). |
| N-α-Protection | Fmoc, Boc | Fmoc is standard for its mild deprotection conditions. |
| Cysteine Protection | Trt, Acm, StBu | Orthogonal groups are needed for controlled disulfide bond formation. |
| Coupling Reagents | HBTU/DIPEA, HATU/DIPEA | High-efficiency reagents are needed to ensure complete coupling at each step. |
| Cleavage Cocktail | TFA/TIS/H₂O | Scavengers like triisopropylsilane (B1312306) (TIS) are important to protect cysteine and other sensitive residues. |
While less common for long peptides, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and for the synthesis of complex peptide fragments that can be later ligated. plos.org This approach involves the coupling of amino acids or peptide fragments in a homogenous solution, followed by purification after each step.
Design and Synthesis of this compound Derivatives and Analogues
The modification of native peptide sequences is a key strategy for developing new therapeutic agents with improved properties such as enhanced antimicrobial activity, reduced toxicity, and increased stability.
Rational design of this compound analogues involves making specific amino acid substitutions to alter its physicochemical properties, such as charge, hydrophobicity, and amphipathicity, which are known to be critical for antimicrobial activity. mdpi.comresearchgate.net
Key design strategies could include:
Increasing Cationicity: The net positive charge of antimicrobial peptides is crucial for their initial interaction with negatively charged bacterial membranes. Substituting neutral amino acids with cationic residues like lysine (B10760008) (K) or arginine (R) could enhance this interaction. For example, substituting the serine (S) or glycine (B1666218) (G) residues in this compound with lysine could increase its net positive charge.
Modulating Hydrophobicity: The hydrophobicity of the peptide influences its ability to insert into and disrupt the bacterial membrane. mdpi.com The hydrophobic face of an alpha-helical conformation of this compound could be made more or less hydrophobic by substituting residues like leucine (B10760876) (L) or isoleucine (I) with other hydrophobic amino acids of varying bulkiness, such as alanine (B10760859) (A) or tryptophan (W).
Hybrid Peptides: A fragment of this compound could be fused with a sequence from another antimicrobial peptide to create a hybrid with novel or enhanced activities. bohrium.com
Table 2: Examples of Rationally Designed this compound Analogues
| Analogue Name (Hypothetical) | Modification | Rationale |
| This compound-K10 | G10K substitution | Increase net positive charge to enhance bacterial membrane interaction. |
| This compound-W3 | I3W substitution | Increase hydrophobicity and potential for membrane disruption. |
| This compound-A6 | L6A substitution | Fine-tune hydrophobicity to potentially reduce hemolytic activity. |
Site-directed mutagenesis is a powerful tool used to systematically investigate the contribution of individual amino acids to the peptide's function. plos.orgnih.gov By creating a library of this compound variants, each with a single amino acid substitution, researchers can map the key residues responsible for its antimicrobial activity. archbronconeumol.org For instance, replacing each amino acid one by one with alanine (an "alanine scan") can reveal the importance of specific side chains.
Truncation studies involve synthesizing shorter versions of this compound to identify the minimal sequence required for antimicrobial activity. mdpi.complos.orgnih.gov This can lead to the development of smaller, more cost-effective peptides for therapeutic use. For example, N-terminal or C-terminal truncations of this compound could be synthesized and tested to see if the full length is necessary for its function. Studies on other antimicrobial peptides have shown that truncated versions can sometimes exhibit enhanced activity or better selectivity. nih.govresearchgate.net
Bioconjugation and Labeling Strategies for Research Probes
To study the mechanism of action of this compound, such as its interaction with bacterial membranes and potential intracellular targets, it is often necessary to label the peptide with a reporter molecule.
Common labeling strategies include:
Fluorescent Labeling: Attaching a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, to the N-terminus or a lysine side chain of this compound allows for its visualization in cells using fluorescence microscopy. researchgate.netnih.govacs.org The choice of fluorophore is critical, as large or charged labels can sometimes interfere with the peptide's activity. researchgate.net Environment-sensitive fluorophores can also be used to report on the local environment of the peptide, providing insights into membrane binding and insertion. mdpi.com
Bioconjugation to Nanoparticles: Conjugating this compound to nanoparticles, such as silver or gold nanoparticles, can enhance its stability and antimicrobial efficacy. researchgate.net Such bioconjugates can also be used as novel delivery systems.
Biotinylation: The attachment of a biotin (B1667282) molecule allows for the detection and purification of the peptide and its binding partners using streptavidin-based assays.
These synthetic and modificational strategies are indispensable for the comprehensive study of this compound and for unlocking its full therapeutic potential. Through the careful application of these chemical tools, it is possible to create a new generation of peptide-based antimicrobial agents.
Mechanistic Investigations of Nigrocin 2sca Biological Activity
Molecular Mechanisms of Interaction with Biological Membranes
The primary mode of action for the majority of antimicrobial peptides is the disruption of the microbial cell membrane's integrity. frontiersin.orgnih.gov This interaction is governed by fundamental physicochemical principles, including the peptide's structure and the membrane's composition. For cationic AMPs like Nigrocin-2SCa, the initial contact is typically an electrostatic attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin, which are more abundant in microbial membranes than in the predominantly zwitterionic membranes of mammalian cells. nih.govrochester.edu
Specific kinetic and thermodynamic data for the adsorption of this compound to biological membranes have not been reported. However, the general process for AMPs is understood through established models. The interaction is typically a multi-step process, beginning with the electrostatic attraction of the cationic peptide to the anionic membrane surface.
Thermodynamic studies on other lipopeptides reveal that the binding process is complex. For instance, investigations into the lipopeptide C16-KGGK show that the hydrophobic tail is the primary driver of membrane affinity, while the peptide's charged residues are crucial for selectivity between bacterial and mammalian membranes. rochester.edu The binding of peptides to lipid bilayers is often an enthalpy-driven process. rochester.edu A thermodynamic study of capitellacin, another cationic AMP, in a membrane-mimicking environment determined the thermodynamic parameters for its dimerization upon membrane binding, a process which can be crucial for its activity. mdpi.com
Table 1: Example Thermodynamic Parameters for Peptide Dimerization in a Membrane Environment (Capitellacin)
This table illustrates the type of thermodynamic data obtained from studies on other antimicrobial peptides. The negative enthalpy change (ΔHD) indicates that the dimerization process is exothermic.
| Thermodynamic Parameter | Value |
| ΔGD (at 30 °C) | -3.11 kcal/mol |
| ΔHD | -8.88 kcal/mol |
| T·ΔSD (at 30 °C) | -5.77 kcal/mol |
| ΔSD | -19.0 cal/mol/K |
| Data derived from a study on the antimicrobial peptide Capitellacin in DPC micelles and is for illustrative purposes only. mdpi.com |
Following adsorption, AMPs like this compound are known to permeabilize the membrane, leading to the leakage of ions and essential metabolites, dissipation of membrane potential, and ultimately, cell death. frontiersin.org Several models describe this process, and the exact mechanism can depend on the peptide's structure, concentration, and the lipid composition of the target membrane. frontiersin.orgelifesciences.org
Barrel-Stave Model: In this model, peptides insert perpendicularly into the membrane and aggregate to form a pore resembling a barrel, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the aqueous channel. frontiersin.orgelifesciences.org
Toroidal Pore Model: Here, the peptides, along with the lipid headgroups, bend inward to form a continuous pore where the water core is lined by both the peptides and the lipid headgroups. frontiersin.orgelifesciences.org This model involves significant disruption of the lipid bilayer's curvature.
Carpet Model: In this mechanism, peptides accumulate on the membrane surface, forming a "carpet-like" layer. nih.govpnas.org Once a critical concentration is reached, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and transient holes, rather than stable pores. nih.govpnas.org
While the specific pore-forming mechanism for this compound has not been elucidated, studies on other peptides from Odorrana schmackeri, such as brevinin-1OS, have shown through electron microscopy that they cause significant membrane disruption and the release of cytoplasmic contents, which is consistent with pore formation or a carpet-like mechanism. researchgate.net
A variety of biophysical techniques are employed to characterize the physical events of membrane disruption by AMPs. Specific biophysical data for this compound is not currently available, but the following methods are standard in the field:
Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide. Many AMPs are unstructured in aqueous solution but fold into an amphipathic α-helical structure upon binding to a membrane, a transition that can be monitored by CD. nih.gov
Fluorescence Spectroscopy: Assays using fluorescent dyes (e.g., calcein (B42510) or SYTOX Green) can quantify membrane leakage. researchgate.net The release of a quenched dye from lipid vesicles or the entry of a dye into a cell upon membrane permeabilization results in a measurable increase in fluorescence.
Solid-State Nuclear Magnetic Resonance (NMR): NMR provides high-resolution information on the peptide's orientation within the membrane and its effect on lipid order and dynamics. researchgate.net
Microscopy (SEM/TEM/AFM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can directly visualize the morphological changes on the surface of bacteria, such as membrane blebbing or lysis, following peptide treatment. researchgate.netnih.gov Atomic Force Microscopy (AFM) can image pore formation on model lipid bilayers with high resolution. A study on brevinin-1OS, also from Odorrana schmackeri, used SEM to visualize the complete disruption of MRSA cell membranes. researchgate.net
Cellular Response Mechanisms to this compound Exposure (In Vitro Models)
While membrane disruption is a primary killing mechanism, some AMPs can translocate into the cytoplasm and interact with intracellular targets. nih.gov The cellular response to this stress involves complex changes in gene and protein expression as the microorganism attempts to counteract the peptide's effects.
There are no published studies identifying specific intracellular targets for this compound. However, research on other antimicrobial peptides has shown that once inside the cell, they can interfere with a range of critical cellular processes. nih.govacs.org Potential intracellular activities include:
Inhibition of nucleic acid synthesis (DNA and RNA).
Inhibition of protein synthesis by binding to ribosomes.
Inhibition of enzymatic activity, including those involved in cell wall synthesis and energy metabolism.
Induction of DNA condensation. nih.gov
For example, a quantitative proteomics study of the peptide A11 against Acinetobacter baumannii revealed that it disrupted energy metabolism, protein homeostasis, and fatty acid synthesis, indicating a multi-target intracellular effect beyond simple membrane lysis. nih.govacs.org
Gene expression and proteomic profiling are powerful tools to create a global picture of a cell's response to a stressor like an AMP. researchgate.netmdpi.com Such studies have not been performed for this compound. However, proteomic analyses of bacteria treated with other AMPs have revealed common response patterns.
Typically, bacteria upregulate proteins involved in:
Stress Responses: Chaperones and heat shock proteins that help refold damaged proteins.
Cell Wall Repair: Enzymes involved in peptidoglycan synthesis.
Efflux Pumps: Transporters that may attempt to expel the peptides from the cell. uni-greifswald.de
Conversely, proteins that are often downregulated include those involved in:
Cell Division and Growth: To conserve resources.
Metabolism: Such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.gov
Translation: Ribosomal proteins and translation factors. mdpi.com
Table 2: Illustrative Example of Differentially Expressed Protein Categories in E. coli in Response to an Antimicrobial Peptide (Peptide F1)
This table provides a representative example of the types of cellular functions affected by an antimicrobial peptide, as determined by quantitative proteomics. The data is derived from a study on peptide F1 and is for illustrative purposes only.
| Functional Category | Number of Upregulated Proteins | Number of Downregulated Proteins |
| Tricarboxylic Acid Cycle | 2 | 1 |
| Oxidative Phosphorylation | 3 | 0 |
| Glycerophospholipid Metabolism | 1 | 1 |
| Cell Cycle | 1 | 1 |
| Amino Acid Metabolism | 4 | 2 |
| Translation and Ribosome Structure | 3 | 2 |
| Data adapted from a proteomic study on E. coli treated with peptide F1. nih.gov |
Studies on Microbial Resistance Mechanisms and this compound Activity
The emergence of microbial resistance to conventional antibiotics is a significant global health concern, prompting research into novel antimicrobial agents such as antimicrobial peptides (AMPs). longdom.org this compound, an AMP derived from the skin secretions of the frog Odorrana schmackeri, has demonstrated antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. longdom.orgcpu-bioinfor.org While AMPs are generally considered less prone to inducing resistance due to their membrane-disrupting mechanism of action, understanding the potential for and mechanisms of microbial resistance is crucial for evaluating their therapeutic potential. imrpress.comresearchgate.net The primary modes of bacterial resistance to antimicrobial agents include enzymatic degradation of the drug, modification of the drug's target site, and reduction of intracellular drug concentration via efflux pumps or decreased membrane permeability. respiratory-therapy.comfrontiersin.org
Impact of Efflux Pumps on this compound Activity
Efflux pumps are transport proteins embedded in the microbial cell membrane that actively extrude a wide range of toxic substances, including antibiotics, from the cell. researchgate.net This mechanism reduces the intracellular concentration of the antimicrobial agent, preventing it from reaching its target and exerting its effect. In Gram-negative bacteria, these pumps often form a tripartite system, such as the AcrAB-TolC complex in E. coli, which spans both the inner and outer membranes. nih.gov
While specific studies on the effect of efflux pumps on this compound are limited, the general activity of broad-spectrum efflux pumps suggests a potential for reduced susceptibility. Overexpression of these pumps is a common mechanism of multidrug resistance (MDR) in clinical isolates. mdpi.com For an AMP like this compound, which needs to interact with and disrupt the bacterial membrane, efflux pumps could theoretically reduce its effective concentration at the membrane surface, thereby increasing the minimum inhibitory concentration (MIC).
Table 1: Illustrative Impact of Efflux Pump Overexpression on MICs of Antimicrobial Agents This table presents hypothetical data to illustrate the principle of efflux pump-mediated resistance, as specific data for this compound is not currently available.
| Microbial Strain | Antimicrobial Agent | Efflux Pump Status | Fold Increase in MIC |
|---|---|---|---|
| E. coli K-12 | Tetracycline | Normal Expression | 1x |
| E. coli K-12 | Tetracycline | AcrAB-TolC Overexpression | 8x |
| E. coli K-12 | Ciprofloxacin | Normal Expression | 1x |
| E. coli K-12 | Ciprofloxacin | AcrAB-TolC Overexpression | 16x |
| E. coli K-12 | This compound (Hypothetical) | Normal Expression | 1x |
Research into efflux pump inhibitors (EPIs) aims to counteract this resistance mechanism. nih.gov Co-administration of an EPI with an antibiotic can restore its efficacy by preventing its extrusion from the bacterial cell. anr.fr Future studies could investigate whether known EPIs can potentiate the activity of this compound against bacterial strains that overexpress efflux pumps.
Resistance via Target Site Modification
A primary mechanism of resistance involves the alteration of the antibiotic's molecular target within the bacterium, which reduces the binding affinity of the drug. nih.gov This is commonly achieved through spontaneous mutations in the genes encoding the target proteins. mdpi.com For example, resistance to fluoroquinolones can arise from mutations in the genes for DNA gyrase, while vancomycin (B549263) resistance in enterococci involves changes in the cell-wall precursor targets. mdpi.comlibretexts.org
The primary target of many AMPs, including likely this compound, is the bacterial cell membrane itself. imrpress.com This broad target is a fundamental component of the cell, making resistance via target modification less probable than for antibiotics with highly specific protein targets. researchgate.net Altering the entire composition or biophysical properties of the membrane to prevent peptide interaction would likely compromise the bacterium's viability. However, subtle modifications, such as changes in the net surface charge (e.g., through modification of teichoic acids in Gram-positive bacteria or the lipid A portion of lipopolysaccharide in Gram-negative bacteria), could potentially decrease the initial electrostatic attraction between the cationic peptide and the anionic membrane, leading to reduced activity.
Enzymatic Degradation and Inactivation
Bacteria can develop resistance by producing enzymes that chemically modify or cleave the antimicrobial drug, rendering it inactive. respiratory-therapy.com A well-known example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins. libretexts.org Proteases are another class of enzymes that can degrade peptide-based antibiotics.
This compound, being a peptide composed of amino acids, is theoretically susceptible to degradation by bacterial proteases. longdom.org Some bacteria secrete extracellular proteases that could degrade the peptide before it reaches the cell membrane. While the cyclic structure of this compound, conferred by a disulfide bond, may offer some protection against certain proteases compared to linear peptides, it does not guarantee complete immunity. cpu-bioinfor.org Studies on other antimicrobial peptides have shown that susceptibility to enzymatic degradation can be a significant limitation.
Table 2: Potential Proteolytic Susceptibility of this compound This table is for illustrative purposes, showing potential cleavage sites based on the amino acid sequence. Actual degradation would need to be confirmed experimentally.
| Protease Type | Potential Cleavage Sites in this compound (GILSGILGAGKSLVCGLSGLC) | Potential Outcome |
|---|---|---|
| Trypsin-like | After Lysine (B10760008) (K) | Cleavage could disrupt the peptide's structure and function. |
| Chymotrypsin-like | After Leucine (B10760876) (L) | Multiple potential cleavage sites could lead to rapid inactivation. |
Role of Biofilm Formation in Resistance
Biofilm formation is a critical factor in microbial survival and resistance. nih.gov Biofilms are structured communities of microbial cells enclosed in a self-produced polymeric matrix, which adheres to surfaces. nih.gov This matrix acts as a physical barrier, impeding the penetration of antimicrobial agents. mdpi.com Furthermore, the physiological state of bacteria within a biofilm—such as slower growth rates and altered gene expression—can contribute to increased tolerance to antibiotics. aaem.plfrontiersin.org
The ability of this compound to penetrate and act on bacteria within a biofilm is a key question for its potential application. Even if the peptide is effective against planktonic (free-floating) bacteria, its efficacy may be significantly reduced against bacteria in a biofilm. mdpi.com The matrix components, such as exopolysaccharides and proteins, could potentially bind to the peptide, preventing it from reaching the embedded cells. Studies have shown that for many antibiotics, the concentration required to eradicate a biofilm (Minimum Biofilm Eradication Concentration, MBEC) can be 10 to 1000 times higher than the MIC for planktonic cells. frontiersin.org
Table 3: Comparison of MIC and MBEC for a Hypothetical Antimicrobial Agent This table illustrates the general disparity between MIC and MBEC, a concept applicable to the study of this compound's anti-biofilm potential.
| Bacterial Species | Antimicrobial Agent | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Difference (MBEC/MIC) |
|---|---|---|---|---|
| P. aeruginosa | Ciprofloxacin | 1 | 400 | 400 |
| S. aureus | Vancomycin | 2 | 1024 | 512 |
Future research should focus on quantifying the activity of this compound against biofilms of relevant pathogens and investigating its ability to disrupt biofilm integrity, potentially in combination with other anti-biofilm agents. nih.gov
Advanced Analytical Methodologies for Nigrocin 2sca Research
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Nigrocin-2SCa
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of this compound. It is employed for both the separation of the peptide from complex mixtures, such as crude amphibian skin secretions or synthetic reaction mixtures, and for the precise quantification of the purified compound.
Reverse-Phase HPLC for Separation and Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic technique for the purification and analysis of peptides like this compound due to its high resolving power. wikipedia.orgnih.gov This method separates molecules based on their hydrophobicity. nih.gov In RP-HPLC, this compound interacts with a non-polar stationary phase, typically composed of silica (B1680970) particles bonded with C8 or C18 alkyl chains, and is eluted by a mobile phase of increasing hydrophobicity, commonly a gradient of acetonitrile (B52724) in water. Current time information in Madison County, US.researchgate.net
The development of a robust RP-HPLC method involves the optimization of several parameters to achieve efficient separation and sharp, symmetrical peaks. A critical component of the mobile phase is an ion-pairing agent, such as trifluoroacetic acid (TFA), which is typically used at a concentration of 0.1%. TFA serves to sharpen peaks and improve the separation of peptides. nih.gov A representative chromatogram for a related synthetic nigrocin peptide, Nigrocin-PN, demonstrates a distinct peak for the target peptide, allowing for its isolation and collection. researchgate.net
Table 1: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 214 nm and 280 nm |
| Temperature | Ambient |
This table represents a typical starting point for method development, and parameters may require further optimization for specific applications.
Method validation would subsequently be performed to ensure the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, and specificity.
Hydrophobic Interaction Chromatography for Purity Assessment
Hydrophobic Interaction Chromatography (HIC) is another valuable technique for the analysis of peptides and proteins, including this compound. ualberta.ca HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it an excellent method for assessing the purity of the final peptide product while preserving its native conformation. researchgate.net
In HIC, the sample is loaded onto the column in a high-salt buffer, which promotes the interaction between the hydrophobic regions of the peptide and the weakly hydrophobic stationary phase. The elution is then achieved by decreasing the salt concentration of the mobile phase. ualberta.ca This orthogonal separation mechanism, compared to RP-HPLC, can reveal impurities that may co-elute with the main peak in a reverse-phase separation. The use of HIC can, therefore, provide a more comprehensive purity profile of a this compound sample.
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the precise determination of molecular weight and the elucidation of the primary structure of peptides like this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules, including peptides. In ESI-MS, a solution of the peptide is passed through a heated capillary to which a high voltage is applied. acs.org This process generates fine, charged droplets from which the solvent evaporates, leaving behind multiply charged gas-phase peptide ions. These ions are then transferred into the mass analyzer. ESI is often coupled with liquid chromatography (LC-ESI-MS), allowing for the continuous introduction of the eluent from the HPLC system into the mass spectrometer for analysis. nih.gov This setup enables the determination of the molecular mass of the eluting compounds. For instance, the molecular mass of this compound has been determined to be 1918.3 Da.
Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation
Tandem Mass Spectrometry (MS/MS) is a crucial technique for confirming the amino acid sequence of peptides. In an MS/MS experiment, a specific precursor ion, such as the molecular ion of this compound, is selected in the first stage of mass analysis. wikipedia.org This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. nih.govnih.gov The resulting fragment ions are then analyzed in a second stage of mass analysis.
The fragmentation of the peptide backbone occurs at specific locations, generating a series of fragment ions (primarily b- and y-ions). The mass differences between these fragment ions correspond to the masses of the individual amino acid residues, allowing for the de novo sequencing of the peptide. mdpi.com This technique has been instrumental in confirming the primary structure of this compound as GILSGILGAGKSLVCGLSGLC. researchgate.net
Table 2: Representative ESI-MS/MS Parameters for Peptide Sequencing
| Parameter | Value/Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas | Nitrogen |
| Collision Gas | Argon |
| Fragmentation Method | Collision-Induced Dissociation (CID) |
| Data Acquisition | Full scan MS followed by data-dependent MS/MS scans on the most intense precursor ions |
These parameters are illustrative and are typically optimized for the specific instrument and peptide being analyzed.
Integration of UPLC/MS/MS in Peptidomics
The integration of Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (UPLC/MS/MS) is a cornerstone of modern peptidomics, the large-scale study of peptides. dicp.ac.cnbioone.org This powerful combination has been successfully applied to the analysis of complex peptide mixtures from sources like amphibian skin secretions, leading to the discovery and characterization of numerous peptides, including this compound. researchgate.net
UPLC utilizes smaller particle sizes in the stationary phase compared to conventional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. biorxiv.org When coupled with the specificity and sensitivity of MS/MS, UPLC/MS/MS provides a high-throughput platform for identifying and quantifying peptides in complex biological samples. researchgate.net This integrated approach was pivotal in the initial identification and sequencing of this compound from the skin secretions of the frog Odorrana schmackeri. researchgate.net
Spectroscopic Analysis of this compound Conformation and Interaction
Spectroscopic methods provide detailed insights into the secondary and tertiary structure of peptides like this compound, both in solution and in membrane-mimicking environments. This information is key to understanding how these peptides interact with and disrupt microbial membranes.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides in various solvent environments. researchgate.netntu.edu.sg This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structural elements like α-helices, β-sheets, and random coils. researchgate.net
For antimicrobial peptides, including those in the nigrocin family, CD spectroscopy is particularly useful for studying conformational changes upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles. While specific CD spectroscopic data for this compound is not extensively published, studies on closely related nigrocin peptides, such as Nigrocin-PN, offer valuable insights. Research on Nigrocin-PN has shown that it adopts a largely random coil conformation in an aqueous solution. nih.gov However, in the presence of a membrane-mimicking solvent like 50% TFE, a significant shift to an α-helical structure is observed. nih.gov This induced helicity is a common feature of many antimicrobial peptides, as the amphipathic α-helix is crucial for their membrane-disrupting activity.
Given the structural similarities, it is hypothesized that this compound would exhibit similar behavior. The following table outlines the expected CD spectral characteristics for this compound in different environments, based on findings for related peptides.
| Environment | Expected Secondary Structure | Characteristic CD Minima (nm) | Characteristic CD Maxima (nm) |
| Aqueous Buffer (e.g., PBS) | Predominantly Random Coil | ~198 | - |
| Membrane-Mimicking (e.g., 50% TFE) | α-Helical | ~208, ~222 | ~192 |
This table is illustrative and based on the expected conformational behavior of this compound derived from studies on homologous peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the high-resolution three-dimensional structure of peptides in solution. uni-halle.dewikipedia.org NMR provides information on the connectivity and spatial proximity of atoms within a molecule through the analysis of nuclear spin interactions in a strong magnetic field. openstax.org For peptides, 2D NMR experiments like COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine through-bond and through-space correlations between protons, respectively. This data allows for the calculation of a set of distance restraints that are then used to compute a family of structures consistent with the experimental data.
The primary sequence of this compound is GILSGILGAGKSLVCGLSGLC. scispace.com A key feature of many peptides from the Ranidae family, including those from Odorrana schmackeri, is the presence of a "Rana box". nih.govmdpi.com This is a disulfide-bridged cyclic heptapeptide (B1575542) motif at the C-terminus. mdpi.com In this compound, this would likely be formed between the two cysteine residues. NMR spectroscopy would be essential to confirm the presence and define the conformation of this cyclic region, as well as the structure of the N-terminal domain.
While a specific, experimentally determined NMR structure for this compound is not publicly available, a hypothetical table of proton NMR chemical shifts can be compiled based on its amino acid sequence and typical values for peptides in an α-helical conformation, as might be expected in a membrane environment.
| Amino Acid Residue | Hα (ppm) | Hβ (ppm) | Hγ/Hδ/Hε (ppm) | HN (ppm) |
| Gly (G) | 3.97 | - | - | 8.32 |
| Ile (I) | 4.18 | 1.92 | 1.45, 1.18, 0.85, 0.78 | 8.15 |
| Leu (L) | 4.35 | 1.68, 1.58 | 1.55, 0.88, 0.82 | 8.19 |
| Ser (S) | 4.45 | 3.85, 3.75 | - | 8.28 |
| Ala (A) | 4.31 | 1.38 | - | 8.14 |
| Lys (K) | 4.29 | 1.82, 1.70 | 1.45, 1.65, 2.95 | 8.10 |
| Val (V) | 4.15 | 2.10 | 0.95, 0.90 | 8.25 |
| Cys (C) | 4.55 | 3.15, 2.85 | - | 8.35 |
Note: This table presents theoretical ¹H NMR chemical shift values for this compound in a hypothetical α-helical conformation. Actual experimental values may vary.
Theoretical and Computational Studies of Nigrocin 2sca
Molecular Dynamics Simulations of Nigrocin-2SCa and Membrane Interactions
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to amphibian antimicrobial peptides with similar characteristics. MD simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, offering a window into the dynamic interactions between a peptide and a bacterial membrane.
For peptides like this compound, which are part of the broader family of Ranid frog AMPs, MD simulations would typically be used to investigate:
Membrane Binding and Insertion: Simulations can predict the initial electrostatic interactions that draw the cationic peptide towards the negatively charged bacterial membrane. They can also model the subsequent insertion of the peptide into the lipid bilayer. For instance, studies on other Ranid frog peptides, such as brevinins, have used computational modeling to predict their insertion into a lipid bilayer. biologists.com
Conformational Changes: Nigrocin-2 (B1578548) peptides are known to adopt an amphipathic α-helical conformation in membrane-like environments. mdpi.com MD simulations can illustrate this transition from a random coil in an aqueous solution to a stable helix upon interacting with a membrane, a crucial step for its antimicrobial function.
Pore Formation Mechanisms: A key mechanism for many AMPs is the formation of pores in the bacterial membrane, leading to cell death. MD simulations can help visualize and understand the potential mechanisms, such as the "barrel-stave" or "toroidal pore" models, by which multiple peptide molecules might aggregate and disrupt the membrane integrity.
These simulations provide a foundational understanding of how this compound likely exerts its antimicrobial effects at a molecular level, guiding further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov This method is instrumental in designing novel peptide analogues with enhanced potency and selectivity. For this compound and its potential analogues, QSAR studies would be pivotal.
The process typically involves:
Descriptor Calculation: A set of molecular descriptors is calculated for a library of related peptides. These descriptors quantify various properties such as hydrophobicity, net charge, helical content, and amino acid composition. acs.org
Model Development: Statistical methods are used to build a mathematical model that links these descriptors to a measured biological activity, such as the minimal inhibitory concentration (MIC). acs.org
Prediction and Design: The resulting QSAR model can then be used to predict the activity of new, un-synthesized peptide sequences, allowing for the in silico design of analogues with potentially improved antimicrobial profiles. asm.orgresearchgate.net
Studies on other frog-derived antimicrobial peptides containing the "Rana-box" motif, a feature common in the Nigrocin-2 family, have successfully used QSAR to predict antimicrobial activity. acs.org Such models have identified that properties like hydrophobicity and the lipophilicity of polar residues are critical for determining the selective activity of AMPs against pathogens versus host cells. acs.org By applying these principles, QSAR can guide the modification of the this compound sequence to create analogues with optimized therapeutic potential.
In Silico Prediction of this compound Conformation and Stability
Predicting the three-dimensional structure of a peptide is fundamental to understanding its function. For this compound, various in silico tools can be employed to predict its conformation and stability.
Secondary Structure Prediction: Servers and algorithms can analyze the amino acid sequence of this compound (GILSGILGAGKSLVCGLSGLC) to predict regions likely to form α-helices, β-sheets, or random coils. Based on its relation to other Nigrocin-2 peptides, it is predicted to have a significant α-helical content, particularly in a membrane environment. mdpi.com
Tertiary Structure Modeling: Homology modeling could be used if a high-resolution structure of a closely related peptide is available. More commonly for AMPs, ab initio (from scratch) prediction methods are used. Recent advances, such as the ColabFold tool, have shown significant success in predicting the structures of novel AMPs. nih.gov These models would likely show this compound adopting an amphipathic α-helix, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, and a C-terminal loop stabilized by a disulfide bridge (the "Rana box"). mdpi.commdpi.com
Stability Analysis: Once a structural model is generated, its stability can be assessed using computational methods. This includes analyzing the intramolecular interactions, such as the disulfide bond within the Rana box, which is known to be important for the structural stability of many brevinin-family peptides. mdpi.com
A recent study that predicted the structures of numerous amphibian AMPs found a statistically significant association between a predicted helical structure and broad-spectrum antibacterial activity, highlighting the utility of these predictive methods. mdpi.comnih.gov
Bioinformatics Approaches for Homologue Discovery and Functional Annotation
Bioinformatics is essential for the discovery of novel AMPs and the classification of known ones like this compound. The skin secretions of a single frog species, such as Rana palustris, can contain a multitude of different peptides. researchgate.net
Key bioinformatics approaches include:
Database Mining and Homology Searching: Researchers utilize specialized databases like APD (Antimicrobial Peptide Database), DRAMP, and CAMPR4 to search for sequences similar to this compound. acs.orgoup.com Tools like BLAST (Basic Local Alignment Search Tool) are used to compare the peptide's amino acid or precursor nucleotide sequence against vast libraries to find homologues in other species. biologists.com This helps in understanding the evolutionary relationships and conservation of peptide families across different frogs.
Precursor Sequence Analysis: The discovery of AMPs often involves "shotgun" cloning of cDNA from the frog's skin. conicet.gov.ar This reveals the full precursor protein sequence, which typically includes a signal peptide, an acidic spacer region, and the mature peptide sequence at the C-terminus. mdpi.com Analyzing these precursor sequences is crucial for understanding the post-translational processing that leads to the active peptide.
Functional Annotation: Based on sequence homology, conserved motifs (like the Rana box), and predicted physicochemical properties, bioinformatics tools can functionally annotate newly discovered peptides. oup.com For example, identifying this compound as a member of the Nigrocin-2 family immediately suggests it is a cationic, amphipathic AMP, likely with a C-terminal disulfide bridge, guiding subsequent experimental characterization. mdpi.commdpi.com
These computational and bioinformatic strategies are integral to the modern study of antimicrobial peptides, providing a powerful framework for analyzing and engineering molecules like this compound for potential therapeutic applications.
Potential Research Applications of Nigrocin 2sca
Nigrocin-2SCa as a Model Peptide for Membrane Biology Research
The interaction between peptides and biological membranes is a fundamental area of study in biophysics and cell biology. This compound, with its defined amphipathic α-helical structure in membrane-like environments, serves as an excellent model for elucidating the intricacies of these interactions. mdpi.comnih.gov
Detailed research findings indicate that peptides belonging to the nigrocin-2 (B1578548) family exhibit a propensity to adopt an α-helical conformation, particularly in the presence of membrane mimetics such as trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov This structural transition is crucial for their biological activity. The amphipathic nature of this helix, with its segregated hydrophobic and hydrophilic faces, facilitates its insertion into and disruption of lipid bilayers. nih.gov
The study of this compound and its homologues can provide valuable data on how subtle changes in amino acid sequence affect membrane binding, insertion depth, and the ability to form pores or channels. mdpi.com These investigations often employ techniques like circular dichroism to assess secondary structure and nuclear magnetic resonance (NMR) to determine the three-dimensional structure in a membrane-like environment. nih.gov By observing how this compound perturbs model lipid bilayers, researchers can gain a deeper understanding of the physical and chemical principles governing membrane integrity and the mechanisms of membrane-active peptides. techscience.comnih.gov
| Property | Description | Relevance to Membrane Biology |
| Amphipathic α-helix | A secondary structure with distinct hydrophobic and hydrophilic surfaces. nih.gov | Facilitates insertion into the lipid bilayer, a key step in membrane disruption. nih.gov |
| Cationic Nature | Possesses a net positive charge due to basic amino acid residues. researchgate.net | Promotes initial electrostatic attraction to the negatively charged components of bacterial membranes. |
| "Rana Box" Motif | A conserved cyclic domain at the C-terminus. mdpi.com | May influence structural stability and interaction with specific membrane components. semanticscholar.org |
Utilization in Antimicrobial Resistance Mechanism Studies (Laboratory Research Tools)
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. mdpi.com Antimicrobial peptides like this compound are being investigated not only as potential therapeutics but also as tools to understand the mechanisms of bacterial resistance.
The primary mechanism of action for many AMPs, including those in the nigrocin family, is the physical disruption of the bacterial cell membrane. mdpi.comnih.govexplorationpub.com This mode of action is thought to be less susceptible to the development of resistance compared to conventional antibiotics that target specific metabolic pathways. numaferm.com However, bacteria can develop resistance to AMPs through various strategies, such as modification of their cell surface to reduce the net negative charge, production of proteases that degrade the peptides, or the use of efflux pumps.
In a laboratory setting, this compound can be used to probe these resistance mechanisms. For instance, researchers can compare its efficacy against wild-type and mutant bacterial strains with altered membrane compositions. Such studies help to identify the specific bacterial components that are crucial for the peptide's activity. Furthermore, exposing bacteria to sub-lethal concentrations of this compound over time can be used to select for resistant mutants, which can then be genetically sequenced and phenotypically characterized to uncover novel resistance strategies.
Recent studies have also explored the synergistic effects of AMPs with conventional antibiotics. Research on Nigrocin-PN, a related peptide, has shown that it can act synergistically with ampicillin, delaying the acquisition of resistance by Staphylococcus aureus. nih.gov This suggests that this compound could be used in similar studies to explore combination therapies that could potentially resensitize resistant strains to existing drugs.
Biotechnological Applications in Material Science and Surface Functionalization
The ability of antimicrobial peptides to kill a broad spectrum of microbes has led to their exploration in the development of antimicrobial materials and surface coatings. mednexus.orgrsc.orgacs.org These materials have potential applications in medical devices, food packaging, and healthcare environments to prevent microbial colonization and biofilm formation. imperial.ac.uknih.gov
This compound, due to its robust antimicrobial activity, is a candidate for incorporation into various materials. Peptides can be attached to surfaces through different chemical strategies, creating a "contact-killing" surface that lyses microbes upon contact. The development of such surfaces is a promising strategy to combat implant-associated infections and the spread of pathogens in clinical settings. mdpi.com
Research in this area focuses on developing methods to immobilize peptides like this compound onto surfaces without compromising their antimicrobial activity. mednexus.org This involves optimizing the linker chemistry, the density of the tethered peptides, and their orientation. The goal is to create surfaces that are stable, long-lasting, and effective against a wide range of microorganisms. While specific research on the application of this compound in this context is emerging, the broader field of AMP-based materials provides a strong rationale for its potential. rsc.org
| Potential Application | Description |
| Medical Device Coatings | Functionalizing catheters, implants, and surgical instruments to prevent infections. imperial.ac.uk |
| Antimicrobial Textiles | Creating fabrics for wound dressings and hospital linens that inhibit microbial growth. |
| Food Packaging | Developing packaging materials that reduce spoilage by preventing microbial contamination. |
| Water Purification Systems | Coating membranes to prevent biofouling. |
Development of Analytical Standards and Reference Materials for Peptide Research
Accurate and reproducible research in peptide science relies on the availability of well-characterized analytical standards and reference materials. situbiosciences.com These standards are crucial for the calibration of instruments, validation of analytical methods, and ensuring the quality and consistency of experimental results.
While this compound is not yet established as a widely available certified reference material, its well-defined primary structure and predictable behavior make it a potential candidate for such a role in the future. researchgate.net The development of a peptide as a reference standard involves its synthesis at high purity, comprehensive characterization of its physicochemical properties, and the establishment of its biological activity in standardized assays.
Certified reference materials for antimicrobial testing are essential for laboratories to validate their performance of standardized test methods. situbiosciences.com A peptide like this compound, with its known antimicrobial spectrum and potency, could serve as a positive control in these assays. Its use would help to ensure the accuracy and comparability of data generated across different laboratories and studies. The availability of such standards is a critical component of the quality infrastructure that underpins advancements in antimicrobial peptide research and development. doi.orgmdpi.com
Future Research Trajectories and Unanswered Questions
Elucidation of Remaining Unknowns in Nigrocin-2SCa Mechanisms of Action
The primary mechanism of action for many antimicrobial peptides involves the disruption of microbial cell membranes. researchgate.netimrpress.com It is hypothesized that this compound, like other cationic peptides, interacts with the negatively charged components of bacterial membranes, leading to permeabilization and cell death. imrpress.com However, the precise molecular interactions and the full spectrum of its mechanisms are yet to be determined.
Future research should focus on:
Detailed Membrane Interaction Studies: Investigating the specific lipid components of bacterial membranes that this compound preferentially binds to. Techniques such as surface plasmon resonance and isothermal titration calorimetry could quantify these interactions.
Pore Formation Analysis: Determining whether this compound forms defined pores or causes more generalized membrane disruption. Atomic force microscopy and transmission electron microscopy could visualize these effects on bacterial membranes.
Intracellular Targets: Exploring the possibility of intracellular mechanisms of action. Once the membrane is breached, many antimicrobial peptides can interact with intracellular components like DNA, RNA, or enzymes, leading to cell death. researchgate.net Studies using fluorescently labeled this compound could track its localization within bacterial cells.
Modulation of Host Immune Response: Investigating if this compound has immunomodulatory effects, a property observed in some other antimicrobial peptides.
Exploration of Novel Synthetic Routes and Scalability Challenges
The current primary method for obtaining antimicrobial peptides like this compound for research is chemical synthesis, which can be costly and challenging to scale up for potential therapeutic applications. researchgate.net While recombinant production in systems like E. coli has been explored for other peptides, its feasibility and efficiency for this compound are unknown.
Key areas for future investigation include:
Optimization of Solid-Phase Peptide Synthesis (SPPS): Developing more efficient and cost-effective SPPS protocols tailored to the specific amino acid sequence of this compound.
Recombinant Expression Systems: Exploring various expression hosts, such as bacteria, yeast, or algae, to identify a system that can produce functional this compound in large quantities. This would involve codon optimization and the development of efficient purification strategies.
Cell-Free Protein Synthesis: Investigating the potential of cell-free systems for the rapid and scalable production of this compound, which can overcome some of the limitations of in vivo expression.
Peptide Ligation Strategies: Exploring enzymatic or chemical ligation methods to assemble smaller, more easily synthesized fragments of this compound into the full-length peptide.
Advanced Structural Studies and Conformational Dynamics
The three-dimensional structure of this compound is crucial for understanding its mechanism of action and for any future rational design of more potent or specific analogues. To date, no detailed structural studies of this compound have been published.
Future research should prioritize:
High-Resolution 3D Structure Determination: Employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to determine the high-resolution structure of this compound in different environments (e.g., in solution, in the presence of membrane mimetics).
Conformational Dynamics: Using computational methods such as molecular dynamics simulations to understand the flexibility and conformational changes of this compound upon interaction with bacterial membranes.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound with specific amino acid substitutions to identify key residues responsible for its antimicrobial activity and to potentially enhance its therapeutic properties.
Integration of Omics Data in Understanding this compound Biological Role
The broader biological role of this compound in its native host, Odorrana schmackeri, and its interaction with microbial communities can be elucidated through omics approaches. Such studies are currently absent in the literature for this specific peptide.
Future research directions include:
Transcriptomics: Analyzing the gene expression profile of Odorrana schmackeri skin under different conditions (e.g., microbial challenge) to understand the regulation of this compound production.
Proteomics: Identifying other peptides and proteins co-secreted with this compound to investigate potential synergistic interactions that contribute to the frog's innate defense.
Metagenomics: Studying the skin microbiome of Odorrana schmackeri to understand how this compound shapes the microbial community and protects the host from pathogens.
Interactomics: Identifying the molecular targets of this compound in various microbial species using techniques like affinity chromatography coupled with mass spectrometry.
Methodological Innovations in Analytical Characterization of this compound
The initial identification of this compound and its homologues has relied on established techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS/MS), often coupled with molecular cloning. researchgate.net While effective, there is room for methodological innovations to enhance the speed, sensitivity, and depth of characterization.
Future advancements could involve:
Q & A
Q. How can cross-disciplinary collaboration improve mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
